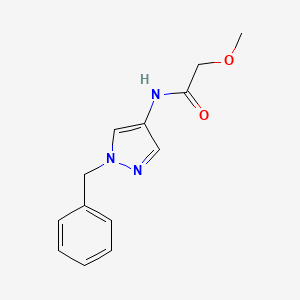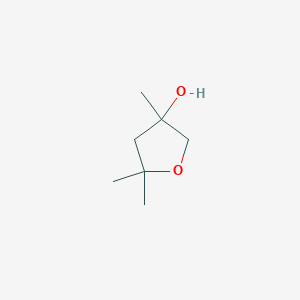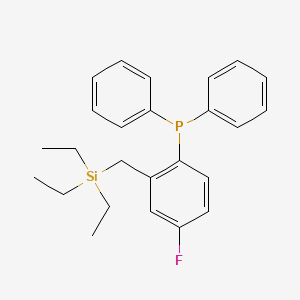
(4-Fluoro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a fluorine atom, a triethylsilyl group, and a diphenylphosphane moiety, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of (4-Fluoro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane typically involves multiple steps, including the introduction of the triethylsilyl group and the diphenylphosphane moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent control over reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
(4-Fluoro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the chemical structure and properties of the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
(4-Fluoro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications and effects on biological systems.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its chemical structure, which allows it to engage in various reactions and interactions. The molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
(4-Fluoro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane can be compared with other similar compounds, such as:
(4-Fluoro-2-((trimethylsilyl)methyl)phenyl)diphenylphosphane: This compound features a trimethylsilyl group instead of a triethylsilyl group.
(4-Fluoro-2-((triethylsilyl)methyl)phenyl)triphenylphosphane: This compound has a triphenylphosphane moiety instead of a diphenylphosphane moiety
Properties
Molecular Formula |
C25H30FPSi |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
[4-fluoro-2-(triethylsilylmethyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C25H30FPSi/c1-4-28(5-2,6-3)20-21-19-22(26)17-18-25(21)27(23-13-9-7-10-14-23)24-15-11-8-12-16-24/h7-19H,4-6,20H2,1-3H3 |
InChI Key |
WLBJPVBOHZHHLC-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CC1=C(C=CC(=C1)F)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


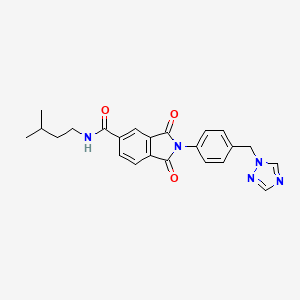
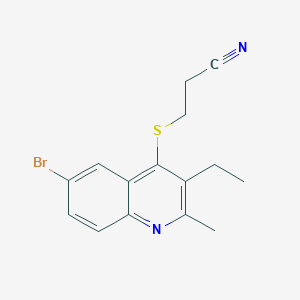
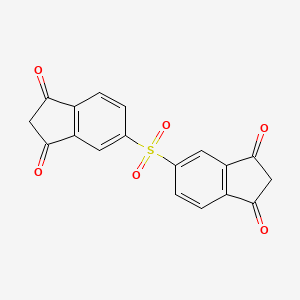
![2-methoxy-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14896010.png)
![Tetrabutylammonium (2R,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14896011.png)
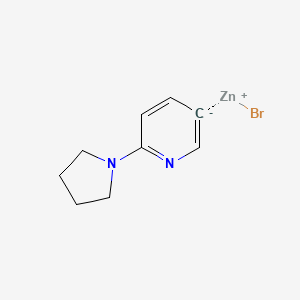
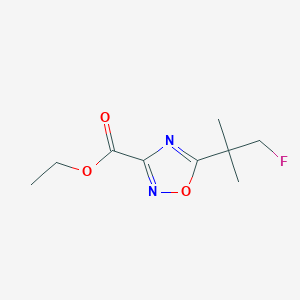
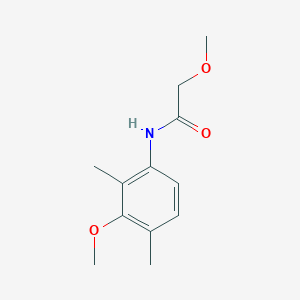
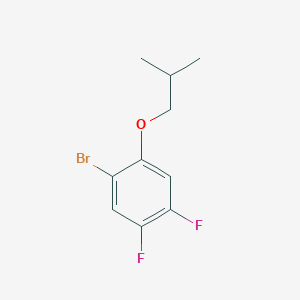
![(2E)-4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)but-2-enoic acid](/img/structure/B14896040.png)

![3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14896060.png)
